4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid
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Overview
Description
4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a methoxyanilino group, and a butenoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to introduce the butenoic acid moiety. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-3-(4-methoxyanilino)-4-oxobut-2-enoic acid
- 4-(4-Chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
406929-21-3 |
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Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-(4-methoxyanilino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H14ClNO4/c1-23-14-8-6-13(7-9-14)19-15(17(21)22)10-16(20)11-2-4-12(18)5-3-11/h2-10,19H,1H3,(H,21,22) |
InChI Key |
MIDOLXMIRSXTHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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